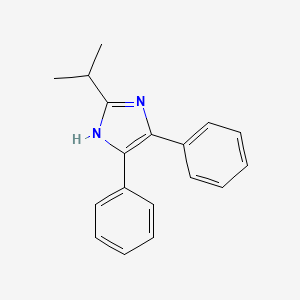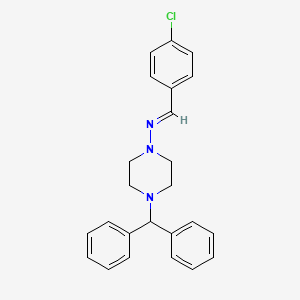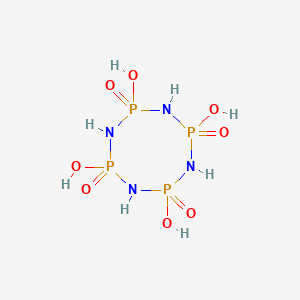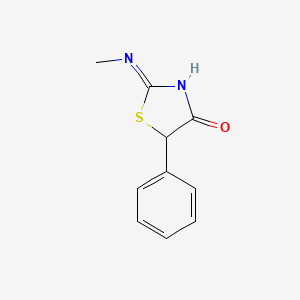
2-(Methylamino)-5-phenyl-1,3-thiazol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylamino)-5-phenyl-1,3-thiazol-4-one is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
準備方法
The synthesis of 2-(Methylamino)-5-phenyl-1,3-thiazol-4-one can be achieved through several synthetic routes. One common method involves the condensation of a substituted benzaldehyde with thiourea in the presence of a base, followed by cyclization to form the thiazole ring. The reaction conditions typically include heating the mixture under reflux and using solvents such as ethanol or methanol . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
化学反応の分析
2-(Methylamino)-5-phenyl-1,3-thiazol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidines.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles such as amines or thiols replace hydrogen atoms
科学的研究の応用
2-(Methylamino)-5-phenyl-1,3-thiazol-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives, which are valuable in various chemical reactions and processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its potential pharmacological properties, it is explored as a lead compound in drug discovery and development.
Industry: The compound finds applications in the production of dyes, pigments, and other materials due to its unique chemical structure
作用機序
The mechanism of action of 2-(Methylamino)-5-phenyl-1,3-thiazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are subjects of ongoing research .
類似化合物との比較
2-(Methylamino)-5-phenyl-1,3-thiazol-4-one can be compared with other thiazole derivatives such as:
Dabrafenib: A thiazole-containing anticancer drug used in the treatment of melanoma.
Dasatinib: Another thiazole-based drug used to treat certain types of leukemia.
Patellamide A: A natural product with a thiazole ring, known for its cytotoxic properties.
These compounds share the thiazole ring structure but differ in their substituents and overall molecular architecture, leading to distinct biological activities and applications.
特性
CAS番号 |
2933-32-6 |
|---|---|
分子式 |
C10H10N2OS |
分子量 |
206.27 g/mol |
IUPAC名 |
2-methylimino-5-phenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H10N2OS/c1-11-10-12-9(13)8(14-10)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,11,12,13) |
InChIキー |
MATCTTRKYAFCOX-UHFFFAOYSA-N |
正規SMILES |
CN=C1NC(=O)C(S1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


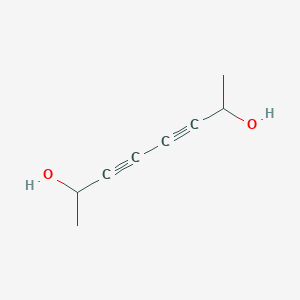
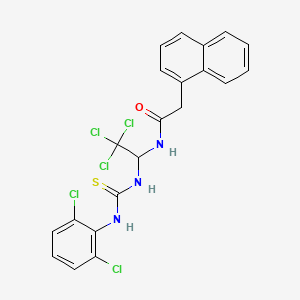
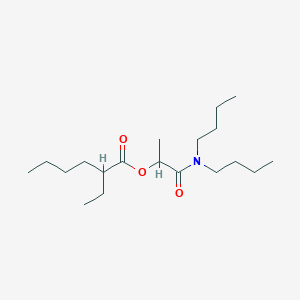
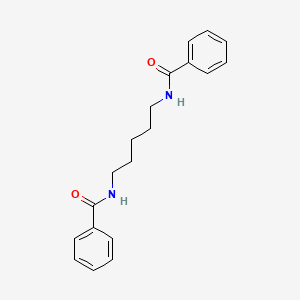
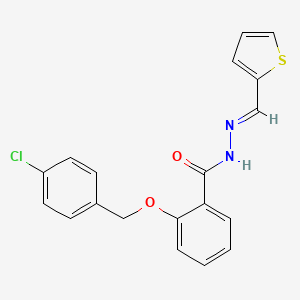
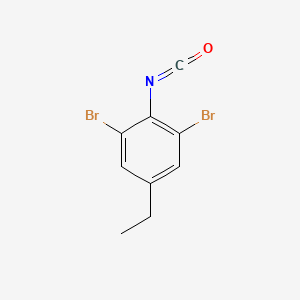
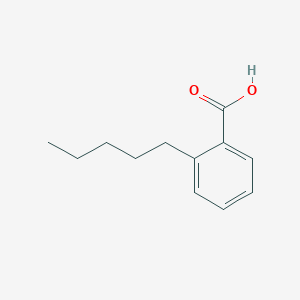
![N'-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B15081666.png)
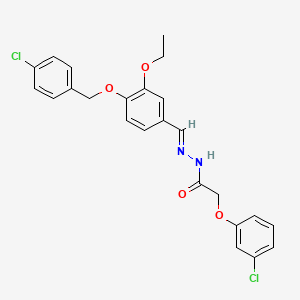
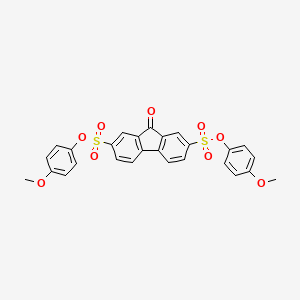
![4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15081681.png)
